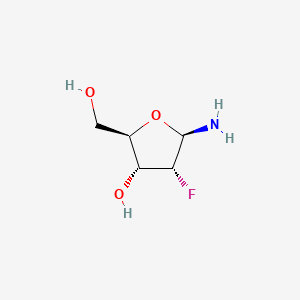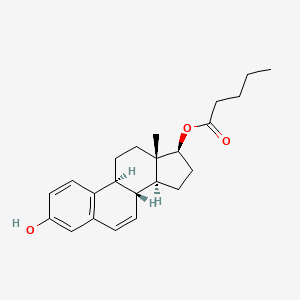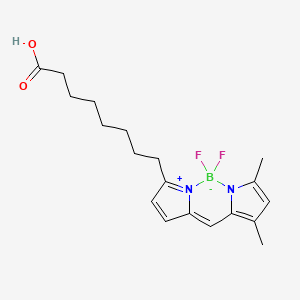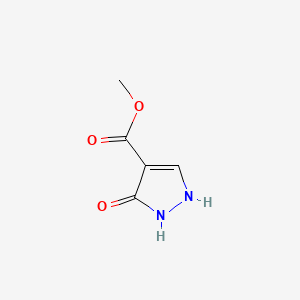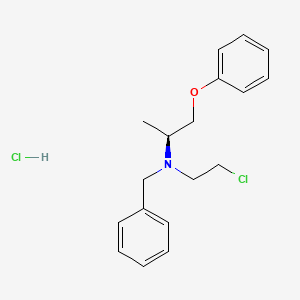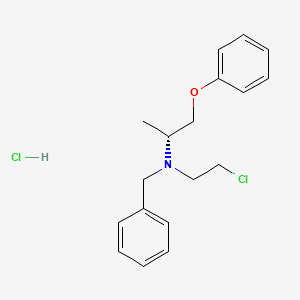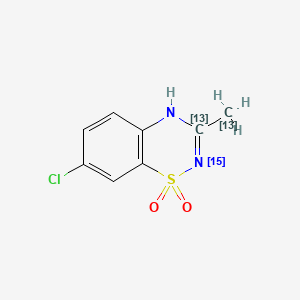
Diazoxid-15N,13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazoxide-15N,13C2 is a stable isotope analogue of Diazoxide . Diazoxide is a non-diuretic benzothiadiazine derivative that activates ATP-sensitive potassium channels . It is chemically related to thiazide diuretics but does not inhibit carbonic anhydrase and does not have chloriuretic or natriuretic activity . Diazoxide is commonly used in the treatment of hyperinsulinaemic hypoglycemia due to its ability to inhibit insulin release .
Synthesis Analysis
The synthesis of Diazoxide-15N,13C2 involves the use of 15N labeling followed by an analysis of 13C–15N and 1H–15N coupling constants in solution . This approach allows us to significantly expand and supplement the scope of NMR techniques for heterocyclic compounds . Moreover, methods for the incorporation of 15N atoms into the cores of various N-heterocycles have been collected in this work .
Molecular Structure Analysis
The molecular structure of Diazoxide-15N,13C2 is similar to that of Diazoxide, with the addition of the 15N and 13C2 isotopes . The molecular formula is C8H7ClN2O2S . The IUPAC name is 7-chloro-3-(1-13C)methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide .
Chemical Reactions Analysis
The chemical reactions involving Diazoxide-15N,13C2 are likely to be similar to those of Diazoxide. The 15N labeling followed by an analysis of 13C–15N and 1H–15N coupling constants in solution can be used as a tool to study the structural aspects and pathways of chemical transformations .
Physical And Chemical Properties Analysis
The physical and chemical properties of Diazoxide-15N,13C2 are likely to be similar to those of Diazoxide. The molecular weight is 233.65 . The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and no rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Pflanzenphysiologische Forschung
Diazoxid-15N,13C2: wird in der Pflanzenphysiologie verwendet, um Stoffwechselprozesse und -wege zu untersuchen. Die Isotopenmarkierung hilft, die Bewegung und Umwandlung von Nährstoffen im Pflanzenorganismus zu verfolgen, wodurch Einblicke in das Pflanzenwachstum und die Entwicklung unter verschiedenen Umweltbedingungen gewonnen werden können .
Pflanzenstress und Abwehrforschung
Forscher verwenden This compound, um die Reaktion von Pflanzen auf biotische und abiotische Stressfaktoren zu untersuchen. Durch die Verfolgung der Isotopenmarkierungen können Wissenschaftler verstehen, wie Pflanzen Ressourcen als Reaktion auf Stress mobilisieren und Abwehrmechanismen aktivieren .
Stoffwechselbezogene Wissenschaften
In stoffwechselbezogenen Wissenschaften dient This compound als Tracer, um Stoffwechselwege und -flüsse zu erforschen. Es unterstützt die Quantifizierung und Analyse von Stoffwechselreaktionen, insbesondere im Kontext der Nährstoffverwertung und Energiegewinnung in lebenden Organismen .
Glyphosat-Auswaschung und -Abbau
Die Verbindung wird in Umweltstudien eingesetzt, um die Auswaschung und den Abbau von Herbiziden wie Glyphosat zu bewerten. Die Isotopenmarkierung mit This compound ermöglicht die präzise Verfolgung der Bewegung von Glyphosat durch Boden- und Wassersysteme und trägt zum Verständnis seiner Umweltauswirkungen bei .
Isotopenverhältnis-Massenspektrometrie (IR-MS)
This compound: wird in der Isotopenverhältnis-Massenspektrometrie verwendet, um Geräte zu kalibrieren und Methoden zu validieren. Die stabilen Isotopenmarkierungen bieten einen Standard zur Messung der relativen Häufigkeit von Isotopen in verschiedenen Proben, was für genaue und zuverlässige Daten entscheidend ist .
Forschung zur Behandlung von hyperinsulinämischer Hypoglykämie
In der medizinischen Forschung wird This compound in Studien erwähnt, die die Behandlung von hyperinsulinämischer Hypoglykämie untersuchen. Es wird verwendet, um die Pharmakodynamik und Pharmakokinetik von Diazoxid zu verstehen, einem Medikament, das zur Behandlung dieser Erkrankung eingesetzt wird .
Wirkmechanismus
Target of Action
Diazoxide-15N,13C2 is a non-diuretic benzothiadiazine derivative that primarily targets ATP-sensitive potassium channels . These channels play a crucial role in regulating insulin release from the pancreas .
Mode of Action
Diazoxide-15N,13C2 activates ATP-sensitive potassium channels . This activation leads to the hyperpolarization of the cell membrane, resulting in a decrease in calcium influx and subsequently reduced release of insulin . This mechanism of action is the mirror opposite of that of sulfonylureas, a class of medications used to increase insulin release in type 2 diabetics .
Biochemical Pathways
Diazoxide-15N,13C2 operates via a PKC-dependent pathway to achieve protection against ischemia/reperfusion (I/R) injury . It also activates antioxidative pathways, which can prevent neurodegeneration . Furthermore, diazoxide-15N,13C2 preserves the microvascular integrity of I/R-injured tissues .
Pharmacokinetics
Diazoxide, a similar compound, is known to be metabolized in the liver through oxidation and sulfate conjugation . It has an elimination half-life of 21-45 hours and is excreted through the kidneys .
Result of Action
Diazoxide-15N,13C2 effectively protects neurons from different neurotoxic insults . It decreases neuronal death in organotypic hippocampal slice cultures after excitotoxicity and preserves myelin sheath in organotypic cerebellar cultures exposed to pro-inflammatory demyelinating damage . Moreover, it inhibits insulin release, which is beneficial in the treatment of hyperinsulinaemic hypoglycemia .
Action Environment
The action of Diazoxide-15N,13C2 can be influenced by environmental factors. For instance, in vitro and ex vivo environments have been used to demonstrate its neuroprotective effects . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Diazoxide-15N,13C2, like Diazoxide, interacts with ATP-sensitive potassium channels . It does not inhibit carbonic anhydrase and does not have chloriuretic or natriuretic activity . Its role in biochemical reactions primarily involves the activation of these potassium channels, which can influence various cellular processes.
Cellular Effects
Diazoxide-15N,13C2 has been shown to protect NSC-34 motoneurons from glutamatergic, oxidative, and inflammatory damage . It also decreases neuronal death in organotypic hippocampal slice cultures after excitotoxicity and preserves myelin sheath in organotypic cerebellar cultures exposed to pro-inflammatory demyelinating damage .
Molecular Mechanism
The molecular mechanism of Diazoxide-15N,13C2 involves the activation of ATP-sensitive potassium channels . This activation leads to a decrease in insulin release, which is beneficial in the treatment of hyperinsulinaemic hypoglycemia . It also exhibits hypotensive activity and reduces arteriolar smooth muscle and vascular resistance .
Dosage Effects in Animal Models
In animal models, Diazoxide has been shown to limit infarct size after middle cerebral artery or unilateral carotid artery occlusion in rodents . It also preserves cerebrovascular function in newborn piglets, and reduces the activation of microglia after permanent, bilateral common carotid artery occlusion in rats .
Metabolic Pathways
Diazoxide-15N,13C2 is likely involved in similar metabolic pathways as Diazoxide, which includes the activation of ATP-sensitive potassium channels . This activation can influence various cellular processes and metabolic fluxes.
Transport and Distribution
Given its similarity to Diazoxide, it is likely that it interacts with ATP-sensitive potassium channels and influences their activity .
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely that it localizes to areas where ATP-sensitive potassium channels are present .
Eigenschaften
IUPAC Name |
7-chloro-3-(113C)methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)/i1+1,5+1,11+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLBFKVLRPITMI-SIFYJYOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[15N]S(=O)(=O)C2=C(N1)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Butanoyloxy)propyl]benzoic acid](/img/structure/B588973.png)
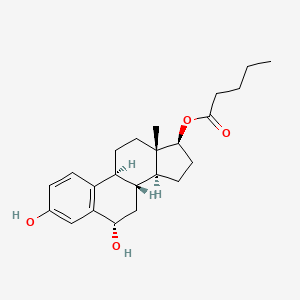
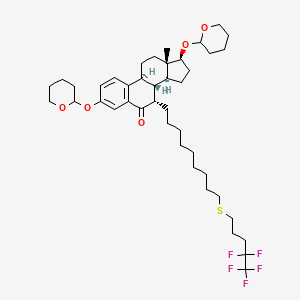
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-1-yl]acetate](/img/structure/B588979.png)
